molecular formula C6H11ClN2 B15279957 3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole

3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole

Cat. No.: B15279957
M. Wt: 146.62 g/mol
InChI Key: RFLOOLDREXLDTF-UHFFFAOYSA-N
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Description

3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the third position and three methyl groups at the first and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a green and metal-free approach to the synthesis. The reaction is characterized by its simplicity and high yields, ranging from 78% to 92% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions with the use of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the chlorine atom and three methyl groups, which confer specific chemical properties and reactivity. Its ability to act as a fluorescent probe for metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

3-chloro-1,5,5-trimethyl-4H-pyrazole

InChI

InChI=1S/C6H11ClN2/c1-6(2)4-5(7)8-9(6)3/h4H2,1-3H3

InChI Key

RFLOOLDREXLDTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NN1C)Cl)C

Origin of Product

United States

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